5-Bromo-2-naphthyl 2-thiophenecarboxylate
Description
5-Bromo-2-naphthyl 2-thiophenecarboxylate is an organic compound that belongs to the class of naphthyl carboxylates It is characterized by the presence of a bromine atom at the 5th position of the naphthyl ring and a thiophene carboxylate group at the 2nd position
Properties
Molecular Formula |
C15H9BrO2S |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H9BrO2S/c16-13-4-1-3-10-9-11(6-7-12(10)13)18-15(17)14-5-2-8-19-14/h1-9H |
InChI Key |
OCNOIMJNSRUSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=CS3)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-naphthyl 2-thiophenecarboxylate typically involves the following steps:
Bromination of 2-naphthol: The starting material, 2-naphthol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-naphthol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-naphthyl 2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a boronic acid can produce a biaryl compound .
Scientific Research Applications
5-Bromo-2-naphthyl 2-thiophenecarboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the fabrication of organic electronic materials and polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2-naphthyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The bromine atom and thiophene carboxylate group can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylate.
Ethyl 5-bromothiophene-2-carboxylate: Similar thiophene carboxylate structure but with an ethyl ester group.
Uniqueness
5-Bromo-2-naphthyl 2-thiophenecarboxylate is unique due to the combination of the naphthyl and thiophene carboxylate moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
